7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one

Description

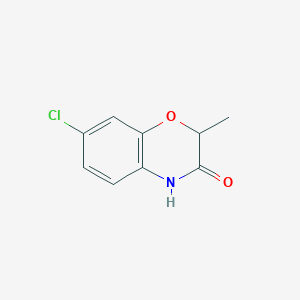

7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is a synthetic benzoxazinoid derivative characterized by a chloro substituent at position 7 and a methyl group at position 2 of the benzoxazinone core (Figure 1). Benzoxazinoids are heterocyclic compounds with a 1,4-benzoxazin-3-one skeleton, often studied for their biological activities, including antimicrobial, insecticidal, and plant defense properties . While naturally occurring benzoxazinoids like DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) are prevalent in cereals such as wheat and maize , the chloro and methyl substitutions in this compound suggest enhanced stability and tailored bioactivity compared to hydroxyl- or methoxy-containing analogs.

Properties

IUPAC Name |

7-chloro-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOIDFOXHKZWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-4-chlorophenol with acetic anhydride can yield the desired benzoxazine ring structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoxazine ring structure that contributes to its unique reactivity and biological activities. Its molecular formula is with a molecular weight of 197.62 g/mol. The presence of chlorine and the benzoxazine moiety makes it a versatile scaffold for further chemical modifications.

Synthetic Chemistry

7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to create diverse derivatives for specific applications.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into oxides or other oxidized forms. |

| Reduction | Yields reduced derivatives useful in medicinal chemistry. |

| Substitution | Facilitates the introduction of different functional groups. |

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties . Similar compounds have shown efficacy against various pathogens and cancer cell lines, suggesting that this compound may also possess similar effects.

Case Study: Antimicrobial Activity

A study investigated the antibacterial effects of several benzoxazine derivatives against common bacterial strains. Results indicated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Pharmaceutical Development

Ongoing research is focused on the potential of this compound as a pharmaceutical agent . Its structural similarity to bioactive compounds allows for exploration in drug design targeting various diseases.

Case Study: Anticancer Research

In preclinical studies, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed promising cytotoxicity levels compared to standard chemotherapy agents.

Industrial Applications

This compound is also utilized in the development of new materials with specific properties due to its unique chemical structure. Its application in polymer science has been explored for creating materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The 1,4-benzoxazin-3-one core is common to all compared compounds. Key differences arise from substituents at positions 2, 4, 6, and 7, which influence reactivity, stability, and biological interactions.

Table 1: Substituent Positions and Bioactivity of Selected Benzoxazinoids

Stability and Reactivity

- Chloro vs. Hydroxy/Methoxy Groups : The chloro substituent at position 7 in the target compound likely enhances metabolic stability compared to DIBOA and DIMBOA, which undergo glucosylation or oxidation due to reactive hydroxyl groups . Methoxy groups (e.g., in DIMBOA) offer moderate stability but are less electron-withdrawing than chloro .

- Methyl at Position 2 : The methyl group may sterically hinder enzymatic degradation, further improving stability. This contrasts with HBOA, which lacks alkyl substituents and is more prone to metabolic conversion .

Key Research Findings

- Positional Effects of Halogenation : Chlorine at position 7 (vs. 6 in the 6-chloro-2-methyl analog) may optimize interactions with bacterial targets, as seen in studies where halogen positioning altered antimicrobial spectra .

- Comparative Stability : The chloro-methyl derivative’s stability under physiological conditions could make it more suitable for agricultural or pharmaceutical applications than DIBOA, which degrades rapidly in soil .

- Synergistic Potential: Like DIBOA, which synergizes with verbascoside for tyrosinase inhibition , the target compound may act synergistically with other agrochemicals, though this requires validation.

Biological Activity

7-Chloro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it exhibits potential as an anticancer agent, with mechanisms involving the inhibition of key enzymes such as DNA topoisomerases.

- Molecular Formula : C9H8ClNO2

- Molecular Weight : 197.62 g/mol

- CAS Number : 1506636-10-7

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its role as a DNA topoisomerase I inhibitor and its potential anticancer properties.

1. Inhibition of DNA Topoisomerases

Research has demonstrated that benzoxazine derivatives, including this compound, can inhibit human DNA topoisomerase I (hTopo I). This enzyme is crucial for DNA replication and transcription processes. Inhibition leads to the stabilization of enzyme-DNA complexes, ultimately resulting in cytotoxic effects on cancer cells.

Key Findings :

- Compounds similar to this compound have shown higher inhibitory activities than established drugs like camptothecin .

- Structure-activity relationship (SAR) studies indicate that specific functional groups in the benzoxazine structure enhance inhibitory potency against hTopo I .

2. Anticancer Potential

The anticancer efficacy of this compound is attributed to its ability to induce apoptosis in cancer cells by disrupting normal cellular processes. Studies have reported that derivatives of benzoxazines can promote apoptosis and inhibit cell proliferation effectively.

Case Studies :

A study involving a series of synthesized benzoxazine derivatives found that several compounds exhibited significant genotoxicity and cytotoxicity at micromolar concentrations. Notably, compounds BS18 and BS4 demonstrated higher inhibitory activities compared to camptothecin .

The mechanism by which this compound exerts its biological effects primarily involves:

- Intercalation into DNA : The compound may intercalate into the DNA helix, disrupting replication and transcription.

- Enzyme Inhibition : It acts as a competitive inhibitor of hTopo I by binding to the active site or interfering with the enzyme's interaction with DNA .

Summary of Biological Activities

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in allelopathy assays?

- Methodology : Fit data to log-logistic models (e.g., ) using nonlinear regression. Calculate IC values with 95% confidence intervals. Apply ANOVA followed by Tukey’s HSD for multi-group comparisons. Report effect sizes (η) to contextualize biological significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.